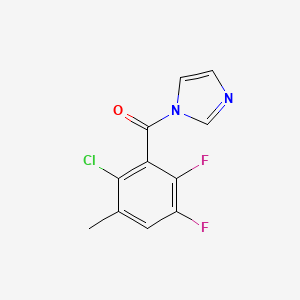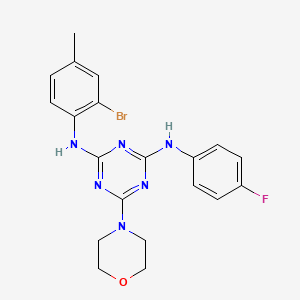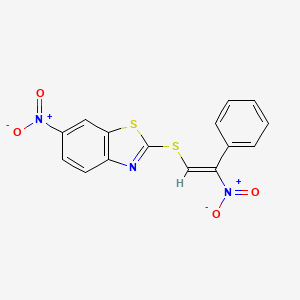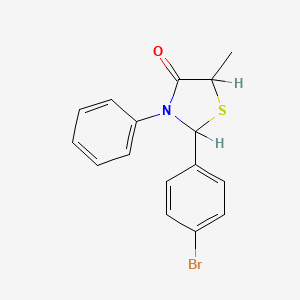
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring attached to an imidazole moiety through a methanone linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is chlorinated and fluorinated at specific positions to obtain the desired substitution pattern.
Attachment of the Imidazole Moiety: The imidazole ring is synthesized separately and then attached to the phenyl ring through a methanone linkage.
Common reagents used in these reactions include chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the imidazole ring. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorinated and fluorinated positions on the phenyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone: Unique due to its specific substitution pattern on the phenyl ring.
(2-chloro-3-methylphenyl)(1H-imidazol-1-yl)methanone: Lacks fluorine atoms, leading to different chemical properties.
(2-fluoro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone: Contains additional fluorine atoms, affecting its reactivity.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring of this compound imparts unique chemical properties, making it distinct from other similar compounds. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research.
Propiedades
Fórmula molecular |
C11H7ClF2N2O |
|---|---|
Peso molecular |
256.63 g/mol |
Nombre IUPAC |
(2-chloro-5,6-difluoro-3-methylphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C11H7ClF2N2O/c1-6-4-7(13)10(14)8(9(6)12)11(17)16-3-2-15-5-16/h2-5H,1H3 |
Clave InChI |
CVPDXEHEUWHXPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C(=O)N2C=CN=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)

![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
![4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
![1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
methanone](/img/structure/B15011006.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)

![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
